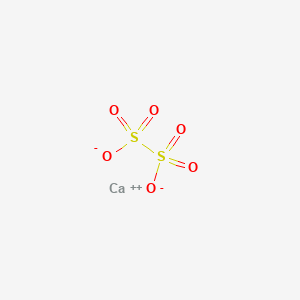

Calcium dithionate

Description

Properties

CAS No. |

13812-88-9 |

|---|---|

Molecular Formula |

CaO6S2 |

Molecular Weight |

200.2 g/mol |

InChI |

InChI=1S/Ca.H2O6S2/c;1-7(2,3)8(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 |

InChI Key |

XJFPIMNKQGXREL-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)S(=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

[O-]S(=O)(=O)S(=O)(=O)[O-].[Ca+2] |

Other CAS No. |

13812-88-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Dithionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium dithionate (B1226804) (CaS₂O₆). The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and analyze this inorganic compound. This document details established synthesis protocols and outlines key analytical techniques for its characterization, supported by quantitative data and visual representations of the workflows.

Synthesis of Calcium Dithionate

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a soluble dithionate salt, manganese (II) dithionate, by the oxidation of sulfur dioxide with manganese dioxide. The subsequent step is a metathesis reaction where the manganese (II) dithionate is treated with calcium hydroxide (B78521) to yield the desired this compound and manganese (II) hydroxide, which precipitates out of solution.

Signaling Pathway for this compound Synthesis

The logical progression of the synthesis is depicted in the following signaling pathway diagram.

Caption: Signaling pathway for the two-step synthesis of this compound.

Experimental Protocol for Synthesis

The following protocol details the experimental procedure for the synthesis of this compound.

Step 1: Preparation of Manganese (II) Dithionate Solution

-

Reaction Setup: In a well-ventilated fume hood, suspend manganese dioxide (MnO₂) powder in chilled water in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

Introduction of Sulfur Dioxide: Bubble sulfur dioxide (SO₂) gas through the cooled suspension while stirring continuously. The reaction is exothermic, and the temperature should be maintained at a low level to favor the formation of dithionate over sulfate.

-

Reaction Monitoring: Continue the addition of SO₂ until the black manganese dioxide has completely reacted, resulting in a pale-colored solution of manganese (II) dithionate (MnS₂O₆).

-

Filtration: Filter the resulting solution to remove any unreacted solids or impurities.

Step 2: Formation of this compound

-

Reaction: To the filtered manganese (II) dithionate solution, add a stoichiometric amount of a calcium hydroxide (Ca(OH)₂) slurry. This will initiate a metathesis reaction.

-

Precipitation: Manganese (II) hydroxide (Mn(OH)₂), which is sparingly soluble, will precipitate out of the solution, leaving this compound in the aqueous phase.

-

Separation: Separate the manganese (II) hydroxide precipitate by filtration.

-

Crystallization: The resulting filtrate, a solution of this compound, can be concentrated by gentle heating and then cooled to induce crystallization of this compound, which typically forms as a tetrahydrate (CaS₂O₆·4H₂O).

-

Isolation and Drying: The crystals can be collected by filtration and dried at room temperature.

The overall chemical equations for this process are:

-

MnO₂ + 2SO₂ → MnS₂O₆

-

MnS₂O₆ + Ca(OH)₂ → CaS₂O₆ + Mn(OH)₂↓

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural properties. The primary techniques employed for this purpose are Raman and Infrared Spectroscopy, Thermal Analysis, and X-ray Diffraction.

Experimental Workflow for Characterization

The logical flow of the characterization process is outlined in the diagram below.

Caption: Workflow for the characterization of this compound.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for identifying the vibrational modes of the dithionate ion (S₂O₆²⁻). This compound tetrahydrate (CaS₂O₆·4H₂O) has been identified as a hexagonal crystal and is active in Stimulated Raman Scattering (SRS).

Experimental Protocol:

A crystalline sample of this compound is irradiated with a monochromatic laser source. The scattered light is collected and analyzed by a spectrometer to generate a Raman spectrum.

Quantitative Data:

The following table summarizes the prominent Raman shifts observed for the dithionate ion, based on studies of dithionate salts.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(S-S) | ~290 | Symmetric stretching of the sulfur-sulfur bond |

| ν(S-O) | ~1098 | Symmetric stretching of the sulfur-oxygen bonds |

| Other S-O stretching and bending modes | 400 - 700 | A complex region of various S-O vibrations |

Infrared (IR) Spectroscopy

Infrared spectroscopy complements Raman spectroscopy by providing information about the vibrational modes of the molecule that are IR-active.

Experimental Protocol:

A common method for preparing solid samples for IR spectroscopy is to create a potassium bromide (KBr) pellet. A small amount of the finely ground this compound sample is mixed with dry KBr powder and pressed into a thin, transparent disk. The disk is then placed in the sample holder of an FTIR spectrometer.

Expected Spectral Features:

While specific IR spectra for this compound are not widely available in the literature, the characteristic absorption bands for the dithionate ion can be predicted based on data from other dithionate salts, such as sodium dithionate dihydrate.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description of Vibrational Mode |

| O-H (of water) | 3000 - 3600 | Stretching vibrations of water of hydration |

| S=O | 1200 - 1250 | Asymmetric stretching |

| S=O | 1000 - 1050 | Symmetric stretching |

| S-O | 600 - 700 | Stretching vibrations |

| O-S-O | 500 - 600 | Bending vibrations |

Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)

Thermal analysis provides information about the thermal stability and decomposition of this compound.

Experimental Protocol:

A small, accurately weighed sample of this compound is placed in a crucible and heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The instrument simultaneously measures the change in mass (TGA) and the difference in heat flow between the sample and a reference (DSC) as a function of temperature.

Expected Decomposition Pathway:

Based on studies of other hydrated metal dithionates, the thermal decomposition of this compound tetrahydrate is expected to proceed in two main stages:

-

Dehydration: The loss of water of hydration.

-

Decomposition: The loss of sulfur dioxide (SO₂) to form the metal sulfate.

The expected decomposition reaction is:

CaS₂O₆·4H₂O(s) → CaS₂O₆(s) + 4H₂O(g) CaS₂O₆(s) → CaSO₄(s) + SO₂(g)

Comparative Quantitative Data:

The following table presents thermal decomposition data for other metal dithionates to provide an expected range for the decomposition of this compound.[1]

| Compound | Dehydration Temperature (°C) | Decomposition Temperature (°C) | Final Product |

| CoS₂O₆·6H₂O | ~100 - 200 | ~250 - 350 | CoSO₄ |

| NiS₂O₆·6H₂O | ~100 - 200 | ~280 - 380 | NiSO₄ |

| ZnS₂O₆·6H₂O | ~80 - 180 | ~250 - 350 | ZnSO₄ |

| CdS₂O₆·4H₂O | ~100 - 200 | ~280 - 380 | CdSO₄ |

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystal structure of a compound.

Experimental Protocol:

A powdered or single-crystal sample of this compound is placed in an X-ray diffractometer. The sample is irradiated with X-rays at various angles, and the diffraction pattern is recorded.

Structural Information:

Studies have shown that this compound crystallizes as a tetrahydrate (CaS₂O₆·4H₂O) and belongs to the hexagonal crystal system. Detailed crystallographic data such as lattice parameters and space group would be determined from a full analysis of the XRD pattern.

Summary

References

An In-depth Technical Guide to Calcium Dithionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of calcium dithionate (B1226804), its synthesis, and its structure. The information is intended for a scientific audience and is presented with a focus on technical details and experimental procedures.

Chemical Formula and Structure

The chemical formula for anhydrous calcium dithionate is CaS₂O₆ . It is an ionic compound consisting of a calcium cation (Ca²⁺) and a dithionate anion (S₂O₆²⁻). More commonly, it is found in its hydrated form, This compound tetrahydrate (CaS₂O₆·4H₂O) [1][2].

The dithionate anion has a structure analogous to ethane, with the two sulfur atoms single-bonded to each other. Each sulfur atom is also bonded to three oxygen atoms. The geometry around each sulfur atom is tetrahedral.

Structure of the Dithionate Anion:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Dithionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dithionate (B1226804) (CaS₂O₆) is an inorganic compound that, along with its hydrated form, calcium dithionate tetrahydrate (CaS₂O₆·4H₂O), holds interest for various scientific applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on delivering precise data and detailed experimental methodologies. The information presented is intended to support research and development activities where the characteristics of this compound are of relevance.

Physical Properties

This compound is typically encountered as its tetrahydrate, which presents as colorless to white crystals.[1] While extensive quantitative data on the physical properties of this compound is not widely available in readily accessible literature, the following table summarizes the key known characteristics.

| Property | Value | Notes |

| Molecular Formula | CaS₂O₆ | Anhydrous |

| CaS₂O₆·4H₂O | Tetrahydrate | |

| Molecular Weight | 200.20 g/mol | Anhydrous |

| 272.26 g/mol | Tetrahydrate | |

| Appearance | Colorless to white crystals | Tetrahydrate[1] |

| Crystal System | Hexagonal | Tetrahydrate[2] |

| Solubility in Water | Data not available | |

| Density | Data not available | |

| Melting Point | Decomposes upon heating | |

| Boiling Point | Not applicable |

Chemical Properties

The dithionate anion ([S₂O₆]²⁻) is known for its relative stability compared to other sulfur oxyanions. This stability is conferred to its salts, including this compound.

Stability and Decomposition

Reactivity with Acids and Bases

Detailed experimental data on the reactivity of this compound with acids and bases is limited. However, based on the general behavior of dithionates, it is expected to be stable in both acidic and alkaline solutions under normal conditions.

Redox Reactions

The sulfur atoms in the dithionate ion are in a +5 oxidation state. The ion is a relatively poor oxidizing and reducing agent. Strong oxidizing agents can oxidize it to sulfate, while strong reducing agents can reduce it to sulfite (B76179) and dithionite (B78146).

Experimental Protocols

Synthesis of this compound Tetrahydrate

A common method for the preparation of this compound involves the reaction of manganese dithionate with calcium hydroxide (B78521). The manganese dithionate is first synthesized by the reaction of manganese dioxide with sulfur dioxide.

Materials:

-

Manganese dioxide (pyrolusite)

-

Sulfur dioxide gas

-

Calcium hydroxide (slaked lime)

-

Water

-

Carbon dioxide gas

-

Ethyl alcohol

Procedure: [3]

-

Preparation of Manganese Dithionate Solution: A suspension of manganese dioxide in water is treated with a stream of sulfur dioxide gas. The reaction is exothermic and should be cooled to maintain a moderate temperature. The reaction is complete when the black manganese dioxide has been consumed, resulting in a solution of manganese dithionate and manganese sulfate.

-

Reaction with Calcium Hydroxide: The resulting solution is treated with a slurry of calcium hydroxide. This precipitates manganese hydroxide and leaves this compound in the solution. An excess of calcium hydroxide is used to ensure the complete precipitation of manganese.

-

Filtration: The precipitate of manganese hydroxide is removed by filtration.

-

Purification: The filtrate, containing this compound, is treated with carbon dioxide gas to precipitate the excess calcium hydroxide as calcium carbonate. The calcium carbonate is then removed by filtration.

-

Crystallization: The purified this compound solution is concentrated by evaporation on a steam bath and then cooled to induce crystallization of this compound tetrahydrate. Successive crops of crystals can be obtained by further concentration and cooling. The addition of ethyl alcohol can be used to precipitate the remaining salt from the mother liquor.

-

Drying: The crystals are collected by filtration and dried at room temperature.[3]

The overall reaction sequence can be visualized as follows:

Caption: Synthesis workflow for this compound tetrahydrate.

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of sequential reactions. The logical relationship between the reactants and products can be illustrated as a signaling pathway-style diagram.

Caption: Reaction pathway for the synthesis of this compound.

Spectroscopic Data

This compound tetrahydrate has been identified as a promising material for Raman applications.[2][4] While detailed, readily available spectra are scarce in the literature, a key characteristic is its activity in Stimulated Raman Scattering (SRS).

Raman Spectroscopy

Studies on the nonlinear optical properties of this compound tetrahydrate have been conducted, indicating its potential as a Raman gain material.[2][4] However, specific Raman spectral data with peak assignments is not provided in the readily accessible literature.

Infrared Spectroscopy

There is currently no available information on the infrared spectrum of this compound in the searched literature.

Conclusion

This compound, particularly in its tetrahydrated form, is a stable inorganic salt with interesting optical properties. While a reliable synthesis protocol exists, a comprehensive characterization of its physical properties, such as density, melting point, and solubility, is still lacking in the public domain. Further research is required to fully elucidate its spectroscopic characteristics and thermal decomposition behavior. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound.

References

- 1. File:this compound tetrahydrate (GeoMuseum Cologne).JPG - Wikimedia Commons [commons.wikimedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Two OTC prep's of dithionite salts. , Hive Chemistry Discourse [chemistry.mdma.ch]

- 4. This compound tetrahydrate, CaS<sub>2</sub>O<sub>6</sub>⋅4H<sub>2</sub>O, a novel SRS-active crystal for octave-spanning many-phonon Stokes and anti-Stokes combs | CiNii Research [cir.nii.ac.jp]

Thermal Decomposition of Dithionates: A Technical Guide

Introduction

Dithionates are salts of dithionic acid (H₂S₂O₆) and are of interest in various chemical fields. Understanding their thermal stability and decomposition pathways is crucial for their safe handling, storage, and application in high-temperature processes. This technical guide provides an in-depth overview of the thermal decomposition of sodium dithionate (B1226804), serving as a reference for researchers, scientists, and professionals in drug development who may encounter these compounds.

Thermal Decomposition Pathway of Sodium Dithionate

The thermal decomposition of sodium dithionate dihydrate (Na₂S₂O₆·2H₂O) proceeds in a two-step process. The first step involves the loss of water of hydration (dehydration) to form the anhydrous salt. The second, higher-temperature step involves the decomposition of the anhydrous sodium dithionate into sodium sulfate (B86663) and sulfur dioxide gas.

The overall decomposition reaction can be represented as:

Na₂S₂O₆(s) → Na₂SO₄(s) + SO₂(g)

This decomposition pathway is consistent with the principle of thermal stability of oxysalts, where the salt decomposes to a more stable, lower oxidation state oxide (or another salt) and a volatile oxide of the non-metal.

Quantitative Data

The following table summarizes the quantitative data obtained from the thermogravimetric and differential scanning calorimetry (TG-DSC) analysis of sodium dithionate dihydrate.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Species |

| Dehydration | 100 - 180 | ~14.8 | 2 H₂O |

| Decomposition | 250 - 350 | ~26.2 | SO₂ |

Note: The theoretical mass loss for the removal of two water molecules from Na₂S₂O₆·2H₂O is approximately 14.88%. The theoretical mass loss for the subsequent loss of SO₂ from anhydrous Na₂S₂O₆ is approximately 26.23%.

Experimental Protocols

A comprehensive understanding of the thermal decomposition of a dithionate salt can be achieved through a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition steps.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the dithionate salt is placed in a TGA crucible (e.g., alumina, platinum).

-

Instrumentation: The crucible is placed in a TGA instrument.

-

Experimental Conditions:

-

Atmosphere: The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative side reactions. A flow rate of 20-50 mL/min is common.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The TGA instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of each mass loss step, as well as the percentage of mass lost. The derivative of the TGA curve (DTG) can be used to more accurately determine the peak decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (endothermic or exothermic) associated with the decomposition events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC instrument.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen).

-

Heating Rate: The sample is heated at a constant rate, typically 10 °C/min.

-

Temperature Range: The temperature range should encompass the decomposition events observed in the TGA.

-

-

Data Analysis: The DSC measures the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., dehydration, decomposition) will appear as downward peaks, while exothermic events will appear as upward peaks. The area under each peak is proportional to the enthalpy change of the transition.

Visualizations

Thermal Decomposition Pathway of Dihydrate Sodium Dithionate

Caption: Proposed thermal decomposition pathway of sodium dithionate dihydrate.

Experimental Workflow for Thermal Analysis

Caption: Generalized workflow for the thermal analysis of inorganic salts.

Biological Signaling Pathways

There is no information available in the scientific literature regarding the involvement of calcium dithionate or other dithionates in biological signaling pathways relevant to drug development. The primary focus of research on these compounds has been on their chemical and physical properties.

An In-depth Technical Guide to the Solubility of Calcium Dithionate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dithionate (B1226804) (CaS₂O₄), also known as calcium hydrosulfite, is an inorganic compound with strong reducing properties. Its applications are found in various industrial processes, including as a bleaching agent in the textile and paper industries.[1] Despite its utility, a thorough understanding of its behavior in aqueous solutions, particularly its solubility, is limited.

The dithionite (B78146) ion (S₂O₄²⁻) is known to be unstable in aqueous solutions, where it undergoes decomposition.[2] This inherent instability presents a significant challenge to the direct measurement of its solubility, as the dissolution process is concurrent with decomposition reactions. This guide consolidates the available information on calcium dithionate and provides robust experimental designs to quantify its solubility while accounting for its reactive nature.

Physicochemical Properties and Reactivity in Water

While quantitative solubility data for this compound is scarce, its general properties and reactivity in aqueous environments have been documented.

Table 1: Summary of Qualitative Solubility and Reactivity of this compound in Aqueous Solutions

| Property | Description | References |

| Physical Appearance | Colorless or slightly yellow colored liquid with a strong sulfur odor. | [3] |

| Synonyms | Calcium hydrosulfite, Dithionous acid calcium salt | [4] |

| Molecular Formula | CaS₂O₄ | [3] |

| Molecular Weight | 168.2 g/mol | [3] |

| Reactivity in Water | Undergoes a self-accelerating hydrolysis reaction upon contact with water, producing thiosulfate (B1220275) and bisulfite compounds and heat. | [3] |

| Decomposition | Aqueous solutions of dithionite are not intrinsically stable and undergo disproportionation. The rate of decomposition is dependent on pH, temperature, and concentration. | [2][5] |

| Handling Precautions | Due to its reactivity with water and moist air, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided. Storage should be in a dry, cool, and well-ventilated location. | [6] |

Challenges in Solubility Determination

The primary challenge in determining the aqueous solubility of this compound is its instability. The dissolution equilibrium is coupled with decomposition reactions, making it difficult to ascertain the true concentration of the dithionite ion at saturation. Therefore, experimental methods must be designed to be rapid and to minimize decomposition during the measurement process.

Below is a diagram illustrating the dissolution and subsequent decomposition pathway of this compound in an aqueous solution.

Experimental Protocols for Solubility Determination

To obtain a reliable measure of the solubility of this compound, it is crucial to employ an experimental protocol that is rapid and minimizes exposure to conditions that accelerate decomposition (e.g., air, acidic pH). The following sections outline a comprehensive approach.

General Experimental Workflow

The overall workflow for determining the solubility of this compound involves preparing a saturated solution under controlled, inert conditions, followed by rapid separation of the solid and aqueous phases, and immediate quantification of the dithionite concentration in the supernatant.

Preparation of a Saturated Solution (Saturation Method)

This method aims to achieve equilibrium between the solid this compound and the dissolved ions in a controlled environment.

-

Solvent Preparation: Use deionized water that has been deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. The pH of the water should be neutral.

-

Saturation: In a sealed, temperature-controlled vessel under an inert atmosphere, add an excess of solid this compound to a known volume of the deoxygenated water.

-

Equilibration: Vigorously stir the suspension for a predetermined, short period. The optimal time should be determined experimentally to be long enough to approach saturation but short enough to minimize decomposition.

-

Phase Separation: Rapidly separate the solid from the supernatant. This can be achieved by centrifugation in sealed tubes or by filtration through a membrane filter, both performed under an inert atmosphere.

-

Sample Collection: Immediately after separation, an aliquot of the clear supernatant is taken for analysis.

Analytical Methods for Dithionite Quantification

Due to the instability of the dithionite ion, the chosen analytical method must be rapid and accurate. Several methods are suitable for quantifying dithionite concentrations.

Iodometric titration is a classic and reliable method for determining the concentration of reducing agents like dithionite.[5][7]

-

Principle: Dithionite reduces iodine (I₂) to iodide (I⁻). By titrating the dithionite solution with a standardized iodine solution, the concentration of dithionite can be determined.

-

Procedure:

-

Prepare a standardized solution of iodine (e.g., 0.1 N).

-

Pipette a precise volume of the clear supernatant from the saturated this compound solution into an Erlenmeyer flask containing a known excess of the standardized iodine solution. This should be done quickly to minimize air exposure.

-

The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate using a starch indicator.

-

The amount of iodine that reacted with the dithionite is determined by the difference between the initial amount of iodine and the amount that reacted with the sodium thiosulfate.

-

The concentration of dithionite in the original sample can then be calculated.

-

Ion chromatography offers a rapid and accurate method for the quantification of dithionite and can also be used to monitor its decomposition products.[8][9]

-

Principle: The dithionite ions in the sample are separated from other ions on an ion-exchange column and detected by a conductivity or UV detector.

-

Procedure:

-

The ion chromatograph should be equipped with a suitable anion-exchange column and a suppressed conductivity detector or a UV detector.

-

A suitable eluent (e.g., a carbonate-bicarbonate solution) is used to separate the dithionite from other anions.

-

A calibration curve is generated using standards of known dithionite concentration (prepared from a stable dithionite salt like sodium dithionite, with its purity confirmed).

-

An aliquot of the supernatant from the saturated this compound solution is injected into the ion chromatograph.

-

The concentration of dithionite is determined by comparing the peak area from the sample to the calibration curve.

-

UV-Vis spectrophotometry can be a very rapid method for determining dithionite concentration, provided there are no interfering substances that absorb at the same wavelength.[10]

-

Principle: The dithionite ion has a characteristic UV absorbance. The concentration can be determined by measuring the absorbance at a specific wavelength and using a calibration curve. Dithionite solutions are known to absorb in the UV range.

-

Procedure:

-

A UV-Vis spectrophotometer is set to the wavelength of maximum absorbance for the dithionite ion.

-

A calibration curve is prepared by measuring the absorbance of a series of dithionite standards of known concentrations.

-

The absorbance of the clear supernatant from the saturated this compound solution is measured.

-

The concentration of dithionite is calculated from the calibration curve. It is important to perform the measurement quickly after sample preparation.

-

Table 2: Key Parameters for Proposed Experimental Protocols

| Parameter | Saturation Method | Iodometric Titration | Ion Chromatography | UV-Vis Spectrophotometry |

| Principle | Equilibration of excess solid in a solvent. | Redox titration with iodine. | Ion-exchange separation and detection. | Measurement of UV absorbance. |

| Atmosphere | Inert (Argon or Nitrogen) | N/A (rapid analysis) | N/A (closed system) | N/A (rapid analysis) |

| Key Reagents | Deoxygenated, neutral water. | Standardized I₂ and Na₂S₂O₃ solutions, starch indicator. | Anion-exchange column, eluent. | Dithionite standards. |

| Advantages | Direct measurement of solubility. | High accuracy and precision. | High sensitivity and specificity; can detect decomposition products. | Very rapid measurement. |

| Disadvantages | Risk of decomposition during equilibration. | Requires careful handling of reagents; potential for air oxidation during titration. | Requires specialized equipment. | Potential for interference from other absorbing species. |

Conclusion

The aqueous solubility of this compound is a critical parameter that is not well-documented due to the compound's inherent instability in water. This technical guide provides a framework for researchers and scientists to address this data gap. By employing carefully controlled experimental conditions, particularly the use of an inert atmosphere and rapid analytical techniques such as iodometric titration, ion chromatography, or UV-Vis spectrophotometry, it is possible to obtain reliable and reproducible solubility data for this reactive compound. The protocols and workflows detailed herein offer a robust starting point for the systematic investigation of the solubility of this compound and other unstable dithionite salts.

References

- 1. agentsales.com.au [agentsales.com.au]

- 2. researchgate.net [researchgate.net]

- 3. Calcium dithionite | CaS2O4 | CID 9793941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simple Method for Determination of Sodium Hydrosulfite by Spectrophotometric Technique | Burapha Science Journal [scijournal.buu.ac.th]

- 5. researchgate.net [researchgate.net]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15512-36-4 Name: Calcium dithionite [xixisys.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Calcium Dithionate (CAS 13812-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dithionate (B1226804) (CaS₂O₆), registered under CAS number 13812-88-9, is an inorganic salt of dithionic acid. While not as extensively studied as other calcium salts, its synthesis and properties are of interest to inorganic chemists and material scientists. This technical guide provides a comprehensive overview of calcium dithionate, focusing on its synthesis, physicochemical properties, and analytical methods. Currently, there is a notable absence of documented applications in drug development or established roles in biological signaling pathways.

Chemical Identity and Properties

This compound is typically found in its tetrahydrate form, CaS₂O₆·4H₂O. The anhydrous salt has a molecular weight of 200.22 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13812-88-9 | N/A |

| Molecular Formula | CaO₆S₂ | N/A |

| Molecular Weight | 200.22 g/mol | N/A |

| Appearance | Colorless to white crystalline solid | [1] |

| Hydrate Form | Typically exists as a tetrahydrate (CaS₂O₆·4H₂O) | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of manganese dithionate, which then undergoes a salt metathesis reaction with a calcium salt.

Experimental Protocol

Step 1: Synthesis of Manganese Dithionate (MnS₂O₆)

This step involves the reaction of manganese dioxide (MnO₂) with sulfur dioxide (SO₂).

-

Reaction: 2 MnO₂ + 3 SO₂ → MnS₂O₆ + MnSO₄[2]

-

Procedure:

-

Suspend finely powdered manganese dioxide in chilled water.

-

Bubble sulfur dioxide gas through the cooled aqueous suspension. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.

-

Continue the reaction until the characteristic dark color of the manganese dioxide disappears, indicating its consumption.

-

The resulting solution contains manganese dithionate and manganese sulfate.

-

Step 2: Metathesis Reaction to Form this compound

The manganese dithionate solution is then treated with a calcium base, such as calcium hydroxide (B78521) (Ca(OH)₂), to precipitate manganese hydroxide and leave this compound in the solution.

-

Reaction: MnS₂O₆ (aq) + Ca(OH)₂ (aq) → CaS₂O₆ (aq) + Mn(OH)₂ (s)

-

Procedure:

-

To the aqueous solution of manganese dithionate, slowly add a stoichiometric amount of calcium hydroxide slurry with constant stirring.

-

A precipitate of manganese hydroxide will form.

-

Filter the mixture to remove the manganese hydroxide precipitate.

-

The filtrate is an aqueous solution of this compound.

-

Step 3: Isolation of this compound Crystals

Crystals of this compound tetrahydrate can be obtained by concentrating the solution.

-

Procedure:

-

Gently heat the filtrate to evaporate the water and concentrate the solution.

-

Allow the concentrated solution to cool slowly to facilitate the crystallization of this compound tetrahydrate (CaS₂O₆·4H₂O).

-

Collect the crystals by filtration and dry them at room temperature.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Methods

-

Ion Chromatography: This is a promising technique for the separation and quantification of the dithionate anion from other sulfur-containing species.

-

Raman Spectroscopy: this compound tetrahydrate is known to be a Stimulated Raman Scattering (SRS)-active crystal, suggesting that Raman spectroscopy can be a valuable tool for its characterization.

Applications and Future Outlook

Current Applications

The primary documented interest in this compound appears to be in the field of inorganic chemistry and materials science, particularly concerning its crystal structure and optical properties. There are no established industrial or large-scale applications for this compound.

Relevance in Drug Development

A thorough review of the scientific literature reveals no specific applications of this compound in drug development, either as an active pharmaceutical ingredient or as an excipient. While other calcium salts are widely used in pharmaceuticals, the unique properties of the dithionate anion have not been explored in this context.

Signaling Pathways

There is no evidence in the current body of scientific literature to suggest that this compound is involved in any biological signaling pathways.

Safety and Handling

Specific safety data for this compound (CAS 13812-88-9) is not widely available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is an inorganic compound with a well-defined, albeit not widely utilized, synthesis route. Its properties as an SRS-active crystal may warrant further investigation in the field of optics and materials science. However, for professionals in drug development, the lack of any documented biological activity or application suggests that its relevance in this field is currently negligible. Further research is required to explore any potential utility of this compound.

References

Historical Methods for the Preparation of Calcium Dithionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the historical methods employed for the preparation of calcium dithionate (B1226804) (CaS₂O₆). The primary focus is on the well-documented manganese dioxide process, a prominent 19th-century method. This document includes comprehensive experimental protocols, quantitative data, and workflow visualizations to facilitate a thorough understanding of these early synthetic techniques.

The Manganese Dioxide Process

The most extensively documented historical method for producing calcium dithionate involves a two-step process. First, manganese dithionate is synthesized by the reaction of manganese dioxide (pyrolusite) with sulfur dioxide. Subsequently, the manganese dithionate solution is treated with a calcium compound, typically calcium hydroxide (B78521), to yield this compound and precipitate manganese hydroxide.

Experimental Protocol

This protocol is adapted from historical laboratory manuals and research publications from the 19th and early 20th centuries.

Step 1: Preparation of Manganese Dithionate Solution

-

A suspension of finely powdered manganese dioxide (pyrolusite) in water is prepared in a reaction vessel.

-

A stream of sulfur dioxide gas is passed through the suspension with constant agitation. The reaction vessel should be cooled, as the reaction is exothermic.

-

The sulfur dioxide is passed until the black color of the manganese dioxide disappears, and the solution becomes clear or slightly pinkish, indicating the formation of manganese dithionate and manganese sulfate (B86663). The reaction is represented by the following equation:

2MnO₂ + 3SO₂ → MnS₂O₆ + MnSO₄

Step 2: Conversion to this compound

-

The resulting solution containing manganese dithionate and manganese sulfate is filtered to remove any unreacted solids.

-

The filtrate is then treated with a slight excess of milk of lime (a suspension of calcium hydroxide, Ca(OH)₂). This causes the precipitation of manganese hydroxide and manganese sulfate as calcium sulfate.

-

The mixture is thoroughly stirred and then allowed to stand to let the precipitate settle. The reactions are as follows:

MnS₂O₆ + Ca(OH)₂ → CaS₂O₆ + Mn(OH)₂↓ MnSO₄ + Ca(OH)₂ → CaSO₄↓ + Mn(OH)₂↓

-

The precipitate is removed by filtration. The resulting clear solution is an aqueous solution of this compound.

-

The solution can be concentrated by gentle evaporation to crystallize the this compound, typically as the tetrahydrate (CaS₂O₆·4H₂O).

Quantitative Data

The following table summarizes the quantitative data for a typical laboratory-scale preparation based on historical records.

| Reactant | Molar Mass ( g/mol ) | Starting Amount | Product | Molar Mass ( g/mol ) | Theoretical Yield | Reported Yield |

| Manganese Dioxide (MnO₂) | 86.94 | 80.0 g (Java pyrolusite) | This compound Tetrahydrate (CaS₂O₆·4H₂O) | 276.28 | ~225 g | 194 g (86%) |

| Sulfur Dioxide (SO₂) | 64.07 | Sufficient quantity | ||||

| Calcium Hydroxide (Ca(OH)₂) | 74.09 | Slight excess |

Note: The reported yield is based on a preparation starting with 80 g of Java pyrolusite, as documented in historical chemical literature.

Experimental Workflow

Caption: Workflow for the historical preparation of this compound via the manganese dioxide process.

Other Historical Approaches

While the manganese dioxide process is the most clearly detailed historical method for this compound, other general methods for the synthesis of dithionates were known and could have been adapted.

Oxidation of Sulfites

The oxidation of sulfites was a known route to dithionates. In principle, this compound could be prepared by the oxidation of a calcium sulfite (B76179) (CaSO₃) solution.

Theoretical Protocol:

-

A solution or suspension of calcium sulfite is prepared.

-

An oxidizing agent, such as manganese dioxide, is added to the solution.

-

The reaction would theoretically proceed as follows:

CaSO₃ + MnO₂ + SO₂ → CaS₂O₆ + MnO

This method is analogous to the formation of sodium dithionate from sodium bisulfite and manganese dioxide. However, specific historical accounts detailing this direct synthesis for this compound with quantitative data are scarce.

Logical Relationship of Dithionate Syntheses

The following diagram illustrates the logical relationship between the starting materials and the formation of different dithionate salts, highlighting the central role of the manganese dithionate intermediate.

Caption: Relationship between the manganese dithionate intermediate and the preparation of various dithionate salts.

Conclusion

The historical preparation of this compound was primarily achieved through a robust and reliable method involving the reaction of manganese dioxide and sulfur dioxide to form an intermediate manganese dithionate, which was subsequently converted to the desired calcium salt. This process, while straightforward in principle, required careful control of reaction conditions to achieve good yields. The alternative route via direct oxidation of calcium sulfite, while chemically plausible, is less documented in historical literature. These early methods laid the groundwork for the understanding of sulfur-oxygen chemistry and the synthesis of polythionates.

A Technical Guide to the Molecular Weight and Isotopic Composition of Calcium Dithionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight and isotopic composition of calcium dithionate (B1226804). The information herein is intended to support advanced research and development activities where precise molecular characterization is paramount. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Formula

Calcium dithionate is an inorganic compound with the chemical formula CaS₂O₆ . It consists of one calcium cation (Ca²⁺) and one dithionate anion (S₂O₆²⁻). The dithionate anion is characterized by a direct sulfur-sulfur bond, with each sulfur atom also bonded to three oxygen atoms.

Molecular Weight

The molecular weight of a compound can be expressed as either the monoisotopic mass or the average molecular weight.

-

Monoisotopic Mass: The mass of a molecule calculated using the mass of the most abundant isotope of each constituent element. This value is crucial for high-resolution mass spectrometry.

-

Average Molecular Weight (Molar Mass): The weighted average of the masses of all naturally occurring isotopes of the constituent elements. This value is used for stoichiometric calculations in bulk materials.

A summary of these values for this compound is provided in Table 1.

| Metric | Value (Da) | Constituent Isotopes (for Monoisotopic Mass) |

| Monoisotopic Mass | 199.8718 | ⁴⁰Ca, ³²S, ¹⁶O |

| Average Molecular Weight | 200.20 | Weighted average of all natural isotopes |

Isotopic Composition of Constituent Elements

The isotopic composition of this compound is determined by the natural abundance of the stable isotopes of its constituent elements: calcium, sulfur, and oxygen. Understanding this distribution is critical for interpreting mass spectrometry data and for isotopic labeling studies.

3.1 Calcium (Ca)

Calcium has five stable isotopes, with ⁴⁰Ca being the most abundant by a significant margin.[1]

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| ⁴⁰Ca | 39.96259 | 96.941 |

| ⁴²Ca | 41.95862 | 0.647 |

| ⁴³Ca | 42.95877 | 0.135 |

| ⁴⁴Ca | 43.95548 | 2.086 |

| ⁴⁶Ca | 45.95369 | 0.004 |

| ⁴⁸Ca | 47.95253 | 0.187 |

3.2 Sulfur (S)

Sulfur has four stable isotopes.[2][3] The presence of two sulfur atoms in this compound increases the probability of incorporating heavier isotopes like ³⁴S.

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| ³²S | 31.97207 | 95.02 |

| ³³S | 32.97146 | 0.75 |

| ³⁴S | 33.96787 | 4.21 |

| ³⁶S | 35.96708 | 0.02 |

3.3 Oxygen (O)

Oxygen has three stable isotopes, with ¹⁶O being the most common.[4][5] With six oxygen atoms in the molecule, the contribution of ¹⁸O can be significant in the isotopic distribution pattern.

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| ¹⁶O | 15.99491 | 99.762 |

| ¹⁷O | 16.99913 | 0.038 |

| ¹⁸O | 17.99916 | 0.200 |

Isotopic Distribution of this compound (CaS₂O₆)

Due to the natural abundances of these isotopes, a sample of this compound will contain a population of molecules with slightly different masses, known as isotopologues. The most abundant isotopologue (M) is composed entirely of the most abundant isotopes (⁴⁰Ca, ³²S, ¹⁶O). The next most abundant species (M+1, M+2, etc.) contain one or more heavier isotopes. Table 4 summarizes the theoretical masses and relative abundances for the most significant isotopologues.

| Isotopologue | Primary Contributor(s) | Exact Mass (Da) | Relative Abundance (%) |

| M (A) | ⁴⁰Ca³²S₂¹⁶O₆ | 199.8718 | 100.00 |

| M+1 (A+1) | ⁴⁰Ca³²S³³S¹⁶O₆ or ⁴⁰Ca³²S₂¹⁶O₅¹⁷O | 200.8748 / 200.8760 | 3.81 |

| M+2 (A+2) | ⁴⁰Ca³²S³⁴S¹⁶O₆ or ⁴⁰Ca³²S₂¹⁶O₅¹⁸O | 201.8697 / 201.8761 | 10.02 |

| M+3 (A+3) | ⁴⁴Ca³²S₂¹⁶O₆ or ⁴⁰Ca³⁴S³³S¹⁶O₆ | 203.8673 / 202.8727 | 2.53 |

| M+4 (A+4) | ⁴⁰Ca³⁴S₂¹⁶O₆ | 203.8676 | 0.21 |

Note: Relative abundance is normalized to the most abundant isotopologue (A). The M+1, M+2, and M+3 peaks are composites of multiple isotopic substitutions.

Logical and Experimental Diagrams

5.1 Compositional Hierarchy of this compound

The following diagram illustrates the relationship between the compound and its constituent isotopes.

References

- 1. This compound | CaO6S2 | CID 21998045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcium dithionite | CaS2O4 | CID 9793941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcium dithio-carbamate | C2H4CaN2S4 | CID 14142762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CALCIUM DITHIONITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

Theoretical Modeling of the Dithionate Ion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dithionate (B1226804) ion (S₂O₆²⁻), a sulfur oxyanion with a distinctive sulfur-sulfur bond, presents a unique subject for theoretical modeling due to its structural nuances and reactivity. This whitepaper provides a comprehensive technical guide to the theoretical modeling of the dithionate ion, integrating experimental data with computational methodologies. It is designed to serve as a resource for researchers in chemistry, materials science, and drug development by detailing its structural and electronic properties, vibrational spectra, and reactivity. This guide summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visualizations of its structure and relevant computational workflows.

Introduction

The dithionate ion, S₂O₆²⁻, is the conjugate base of dithionic acid. The sulfur atoms in this ion possess a +5 oxidation state.[1] Structurally, the ion consists of two SO₃ groups linked by a sulfur-sulfur bond.[1] The conformation of the dithionate ion is known to vary depending on its environment, being staggered in hydrated salts like sodium dithionate dihydrate (Na₂S₂O₆·2H₂O) and nearly eclipsed in anhydrous salts such as potassium dithionate (K₂S₂O₆).[1] This conformational flexibility, along with its electronic structure and reactivity, makes the dithionate ion an interesting candidate for theoretical investigation. Understanding these properties through computational modeling is crucial for predicting its behavior in various chemical systems, which is of interest in fields ranging from inorganic chemistry to drug development, where sulfur-containing moieties can play significant roles.

Molecular Structure and Bonding

The geometry of the dithionate ion has been determined experimentally through X-ray crystallography. These experimental findings provide essential benchmarks for validating theoretical models.

Experimental Structural Data

The crystal structure of sodium dithionate dihydrate (Na₂S₂O₆·2H₂O) has been well-characterized, revealing a staggered conformation of the two SO₃ groups. The key structural parameters are summarized in the table below.

| Parameter | Na₂S₂O₆·2H₂O |

| Bond Lengths (Å) | |

| S-S | 2.16 |

| S-O | 1.45 |

| Bond Angles ( °) | |

| O-S-S | 103 |

Table 1: Experimental bond lengths and angles for the dithionate ion in sodium dithionate dihydrate.

Theoretical Modeling of the Structure

Theoretical calculations, primarily using Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are employed to predict the geometric and electronic structure of the dithionate ion. These computational approaches allow for the determination of optimized geometries, bond orders, and electronic charge distributions.

A typical computational workflow for modeling the dithionate ion is outlined below.

Comparison of Experimental and Theoretical Data

A critical aspect of theoretical modeling is the comparison of calculated data with experimental values to assess the accuracy of the chosen computational method and basis set.

| Parameter | Experimental (Na₂S₂O₆·2H₂O) | Calculated (DFT/B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | ||

| S-S | 2.16 | [Data not found in search results] |

| S-O | 1.45 | [Data not found in search results] |

| Bond Angles ( °) | ||

| O-S-S | 103 | [Data not found in search results] |

Table 2: Comparison of experimental and theoretical structural parameters for the dithionate ion. (Note: Specific calculated values were not found in the provided search results and would need to be obtained from dedicated computational studies).

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure and bonding of molecules. The vibrational modes of the dithionate ion are sensitive to its conformation and the nature of the S-S and S-O bonds.

Experimental Vibrational Data

Experimental IR and Raman spectra of dithionate salts have been extensively studied. The key vibrational frequencies are summarized below.

| Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |

| S-S Stretch | [Data not found in search results] | [Data not found in search results] |

| SO₃ Symmetric Stretch | [Data not found in search results] | [Data not found in search results] |

| SO₃ Asymmetric Stretch | [Data not found in search results] | [Data not found in search results] |

| SO₃ Bending Modes | [Data not found in search results] | [Data not found in search results] |

Table 3: Experimental vibrational frequencies for the dithionate ion. (Note: Specific frequency values were not aggregated in the provided search results and would require consulting specialized spectroscopic literature).

Theoretical Vibrational Analysis

Computational methods can predict the vibrational frequencies and intensities of the dithionate ion. These calculations are crucial for assigning the experimentally observed bands to specific vibrational modes. The workflow for such a calculation typically follows the geometry optimization step.

Reactivity of the Dithionate Ion

The dithionate ion is a relatively stable species but can undergo oxidation and reduction reactions under specific conditions.[1] Understanding its reactivity is important for its applications and for predicting its fate in chemical and biological systems.

Oxidation and Reduction

Strong oxidizing agents can oxidize dithionate to sulfate, while strong reducing agents can reduce it to sulfites and dithionites.[1]

Oxidation: S₂O₆²⁻ + [Oxidizing Agent] → 2SO₄²⁻

Reduction: S₂O₆²⁻ + [Reducing Agent] → 2SO₃²⁻ or S₂O₄²⁻

Decomposition

The thermal decomposition of dithionate salts can lead to the formation of sulfates and sulfur dioxide. The specific products and reaction conditions depend on the cation present.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of dithionate salts.

Synthesis of Potassium Dithionate

A common method for the synthesis of potassium dithionate involves the oxidation of a sulfite solution.

Materials:

-

Potassium metabisulfite (B1197395) (K₂S₂O₅)

-

Potassium hydroxide (B78521) (KOH)

-

Silver nitrate (B79036) (AgNO₃)

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

Prepare a solution of potassium hydroxide in water.

-

Add potassium metabisulfite to the KOH solution.

-

Add a few drops of phenolphthalein (B1677637) indicator and adjust to a faint pink color with a dilute KOH solution.

-

While stirring, add a solution of silver nitrate.

-

Slowly heat the mixture to boiling. The white precipitate of silver sulfite will be replaced by a grayish mass of elemental silver.

-

Filter the hot solution to remove the silver.

-

Concentrate the filtrate by boiling.

-

Add anhydrous potassium carbonate to the hot, stirred solution until it is slightly alkaline.

-

Filter the hot slurry and wash the residue with hot water.

-

Combine the filtrate and washings and evaporate to a small volume.

-

Induce crystallization by cooling and scratching the inside of the vessel.

-

Collect the crystals by filtration.

-

Further, purify the product by recrystallization from a hot water/ethanol mixture.

-

Wash the final product with ethanol and then acetone, and air dry.

Raman Spectroscopy of Dithionate Salts

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Microscope for sample visualization and laser focusing.

-

Sample holder suitable for powder samples.

Procedure:

-

Place a small amount of the crystalline dithionate salt on a microscope slide.

-

If necessary for imaging, gently press a cover slip over the powder to create a flatter surface.

-

Place the slide on the microscope stage of the Raman spectrometer.

-

Focus the microscope on the sample.

-

Select the laser power and exposure time. Start with low power to avoid sample degradation.

-

Acquire the Raman spectrum over the desired wavenumber range.

-

Process the spectrum to remove any background fluorescence and to identify the characteristic Raman peaks of the dithionate ion.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft cloth.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid dithionate salt onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR press to ensure intimate contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Conclusion

The theoretical modeling of the dithionate ion, when coupled with robust experimental data, provides a powerful framework for understanding its structure, bonding, and reactivity. This guide has outlined the key experimental benchmarks, computational workflows, and analytical protocols necessary for a comprehensive study of this interesting sulfur oxyanion. Future work in this area could focus on more advanced computational methods to refine the understanding of its electronic structure and to model its reaction mechanisms in greater detail, which could have implications for its use in various chemical and potentially biological applications.

References

In-Depth Technical Guide: Crystal Structure and Morphology of Calcium Dithionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of calcium dithionate (B1226804) (CaS₂O₆), with a focus on its tetrahydrate form (CaS₂O₆·4H₂O). This document synthesizes crystallographic data, details experimental protocols for its synthesis and analysis, and presents logical relationships in its formation through diagrams.

Introduction

Calcium dithionate is an inorganic compound of interest for its chemical properties and crystalline nature. The dithionate anion, [S₂O₆]²⁻, is characterized by a sulfur-sulfur bond, with each sulfur atom in a +5 oxidation state. The tetrahydrate form, CaS₂O₆·4H₂O, readily forms well-defined crystals, making it a subject of study in crystallography and materials science. Understanding its crystal structure and morphology is crucial for applications where purity, particle size, and shape are critical parameters.

Crystal Structure of this compound Tetrahydrate (CaS₂O₆·4H₂O)

This compound tetrahydrate crystallizes in the hexagonal system, a classification characterized by three equal-length horizontal axes at 120° to each other and one vertical axis of a different length, perpendicular to the others.[1]

Crystallographic Data

The definitive crystal structure of this compound tetrahydrate was determined by X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₂22 |

| a, b (Å) | 6.43 |

| c (Å) | 18.78 |

| α, β (°) | 90 |

| γ (°) | 120 |

| Unit Cell Volume (ų) | 699.4 |

| Z | 3 |

| Density (calculated) (g/cm³) | 1.94 |

Data sourced from crystallographic studies.

Atomic Coordinates and Molecular Geometry

The crystal lattice of this compound tetrahydrate is composed of calcium ions (Ca²⁺), dithionate ions (S₂O₆²⁻), and water molecules (H₂O). The arrangement of these components is dictated by the P6₂22 space group symmetry. The dithionate ion consists of two SO₃ groups joined by a sulfur-sulfur bond. The four water molecules are incorporated into the crystal lattice, contributing to its stability through hydrogen bonding.

Detailed atomic coordinates, bond lengths, and angles are typically deposited in crystallographic databases. A comprehensive list is beyond the scope of this guide but can be retrieved from the relevant crystallographic information files (CIFs).

Crystal Morphology

The external shape, or morphology, of a crystal is a macroscopic expression of its internal atomic arrangement. As a member of the hexagonal crystal system, this compound tetrahydrate can exhibit several characteristic forms.[2]

Common forms for hexagonal crystals include:

-

Hexagonal Prism: Comprising six faces parallel to the c-axis.[3][4]

-

Pinacoid: A pair of parallel faces that cut the c-axis.[3]

-

Hexagonal Dipyramid: Twelve faces that intersect at a point on both ends of the c-axis.[2][4]

Cultivated crystals of this compound tetrahydrate have been observed as colorless to white, well-formed hexagonal prisms, consistent with its crystal system.[5] The specific faces that develop and their relative sizes (the crystal's habit) are influenced by the conditions of crystallization, such as temperature, supersaturation, and the presence of impurities.

Experimental Protocols

Synthesis of this compound

A reliable method for the preparation of this compound involves the reaction of manganese dithionate with calcium hydroxide (B78521).[6] This process is advantageous as it precipitates manganese as its hydroxide, leaving the desired this compound in the solution.

Reaction Scheme:

-

MnO₂ + 2SO₂ → MnS₂O₆

-

MnS₂O₆ + Ca(OH)₂ → CaS₂O₆ + Mn(OH)₂↓

Detailed Protocol:

-

Preparation of Manganese Dithionate Solution: A suspension of finely powdered manganese dioxide (pyrolusite) in water is treated with a stream of sulfur dioxide gas. The reaction is typically carried out at a controlled temperature to facilitate the formation of manganese dithionate.

-

Precipitation of Manganese Hydroxide: The resulting manganese dithionate solution is treated with a slurry of calcium hydroxide (slaked lime). Manganese hydroxide precipitates out of the solution. An excess of calcium hydroxide may be required to drive the reaction to completion and to neutralize any acidic impurities.[6]

-

Filtration: The manganese hydroxide precipitate is removed by filtration.

-

Purification of this compound Solution: The filtrate, containing this compound, is then treated with carbon dioxide to precipitate any excess calcium hydroxide as calcium carbonate, which is subsequently filtered off.[6]

-

Crystallization: The purified this compound solution is concentrated by evaporation (e.g., on a steam bath) and then cooled to induce crystallization of this compound tetrahydrate.[6] Successive crops of crystals can be obtained by further concentrating the mother liquor. The addition of ethanol (B145695) can be used to precipitate the remaining salt from the concentrated solution.[6]

-

Drying: The crystals are collected, for example by suction filtration on a Büchner funnel, and air-dried at room temperature.[6]

Crystal Structure Analysis

The determination of the crystal structure of this compound tetrahydrate is performed using single-crystal X-ray diffraction (XRD).

General Workflow:

-

Crystal Selection: A high-quality, single crystal of suitable size is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[7]

-

Data Processing: The intensities and positions of the diffraction spots are measured. This data is used to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using computational methods. The initial structural model is then refined to achieve the best possible fit with the experimental data.

Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound tetrahydrate.

X-ray Diffraction Analysis Workflow

Caption: General workflow for crystal structure determination by XRD.

Conclusion

This technical guide has detailed the hexagonal crystal structure and morphology of this compound tetrahydrate, presenting key crystallographic data in a structured format. Furthermore, it has provided a comprehensive experimental protocol for its synthesis and an outline of the analytical workflow for its structural characterization. The provided diagrams illustrate the logical steps in its preparation and analysis. This information serves as a valuable resource for researchers and professionals in chemistry, materials science, and related fields.

References

- 1. Hexagonal system | Definition & Facts | Britannica [britannica.com]

- 2. Hexagonal crystal system | Earth Sciences Museum | University of Waterloo [uwaterloo.ca]

- 3. mindat.org [mindat.org]

- 4. Crystal Form, Zones, & Habit [www2.tulane.edu]

- 5. File:this compound tetrahydrate (GeoMuseum Cologne).JPG - Wikimedia Commons [commons.wikimedia.org]

- 6. Two OTC prep's of dithionite salts. , Hive Chemistry Discourse [chemistry.mdma.ch]

- 7. d-nb.info [d-nb.info]

Spectroscopic Analysis of Calcium Dithionate (CaS₂O₆): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic analysis of calcium dithionate (B1226804) (CaS₂O₆), with a specific focus on Raman and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the vibrational characteristics of the dithionate ion and provides comprehensive experimental protocols for its analysis.

Core Principles of Dithionate Spectroscopy

Calcium dithionate, as an ionic compound, is transparent in the visible region of the electromagnetic spectrum, making it well-suited for analysis by vibrational spectroscopy. Both Raman and Infrared spectroscopy probe the vibrational modes of the molecule's constituent atoms. The dithionate anion (S₂O₆²⁻) possesses a unique structure with a sulfur-sulfur bond, which gives rise to a characteristic spectroscopic fingerprint. The analysis of these spectra provides valuable information on the molecular structure, bond strengths, and purity of this compound samples.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of solid this compound are outlined below. These protocols are based on established practices for the analysis of inorganic salts.[1][2][3][4][5][6][7][8][9][10]

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for analyzing the vibrational modes of this compound.

Sample Preparation: A crystalline powder or a single crystal of this compound can be used for analysis. No special sample preparation is typically required for macroscopic samples. The sample can be placed directly on a microscope slide or in a suitable sample holder.

Instrumentation and Data Acquisition:

-

Laser Source: A solid-state laser, such as a frequency-doubled Nd:YAG laser operating at 532 nm, is a common excitation source.[7] The laser power should be optimized to maximize the Raman signal while avoiding sample degradation.

-

Spectrometer: A high-resolution Raman spectrometer equipped with a charge-coupled device (CCD) detector is used to collect the scattered light.

-

Optics: The laser is focused onto the sample using an appropriate objective lens. The backscattered Raman signal is collected through the same objective.

-

Data Collection: Spectra are typically acquired over a spectral range of 100 to 4000 cm⁻¹. Multiple acquisitions may be averaged to improve the signal-to-noise ratio. A background spectrum of the substrate should be acquired and subtracted from the sample spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides complementary information to Raman spectroscopy by probing IR-active vibrational modes.

Sample Preparation (KBr Pellet Method):

-

Grinding: A small amount of this compound (1-2 mg) is finely ground using an agate mortar and pestle.[6]

-

Mixing: The ground sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. KBr is transparent in the mid-IR range.[4][6]

-

Pelletizing: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.[6]

Instrumentation and Data Acquisition:

-

Spectrometer: An FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector is commonly used.

-

Light Source: A Globar or silicon carbide source provides broadband infrared radiation.

-

Data Collection:

-

A background spectrum of a pure KBr pellet is collected first.

-

The sample pellet is then placed in the sample holder, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance over a typical range of 400 to 4000 cm⁻¹.

-

Data Presentation: Vibrational Modes of this compound

The following table summarizes the observed and expected vibrational frequencies for this compound, based on published Raman data and theoretical considerations for the dithionate ion.[11][12][13][14] The assignments are based on the D₃d point group symmetry of the S₂O₆²⁻ ion.

| Vibrational Mode | Raman Frequency (cm⁻¹) | IR Activity | Raman Activity |

| S-S Stretching (ν₁) | ~300 - 400 | Inactive | Active |

| S-O₃ Symmetric Stretching (ν₂) | ~1000 - 1100 | Inactive | Active |

| S-O₃ Degenerate Stretching (ν₅) | ~1200 - 1300 | Active | Active |

| S-O₃ Symmetric Bending (δs) | ~600 - 700 | Active | Active |

| S-O₃ Degenerate Bending (δd) | ~500 - 600 | Inactive | Active |

| S-O₃ Rocking (ρ) | ~300 - 400 | Active | Active |

| Torsional Mode (τ) | < 200 | Inactive | Active |

| Lattice Modes (Ca²⁺ vs S₂O₆²⁻) | < 200 | Active | Active |

| Water of Hydration (O-H Stretching) | Not Applicable | Active | Weakly Active |

| Water of Hydration (H-O-H Bending) | Not Applicable | Active | Weakly Active |

Note: The IR frequencies are inferred based on the selection rules for the D₃d point group. The presence of water of hydration in this compound tetrahydrate (CaS₂O₆·4H₂O) will introduce additional broad bands in the IR spectrum in the regions of ~3400 cm⁻¹ (O-H stretching) and ~1630 cm⁻¹ (H-O-H bending).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. scribd.com [scribd.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]

- 9. books.rsc.org [books.rsc.org]

- 10. physicsopenlab.org [physicsopenlab.org]

- 11. 304. The vibrational spectra and structures of dithionate, hypophosphate, and related ions | Semantic Scholar [semanticscholar.org]

- 12. 304. The vibrational spectra and structures of dithionate, hypophosphate, and related ions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Dithionate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermodynamic Data for Calcium Dithionate Formation

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the thermodynamic data associated with the formation of calcium dithionate (B1226804) (CaS₂O₄). Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for determining these values and provides a framework for understanding its thermodynamic properties.

Introduction

Calcium dithionate (CaS₂O₄) is an inorganic compound of interest in various chemical contexts. A thorough understanding of its thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°), is crucial for predicting its stability, reactivity, and behavior in chemical processes. This guide summarizes the current state of knowledge regarding these parameters and details the experimental and theoretical approaches for their determination.

Thermodynamic Data for this compound Formation

Ca(s) + 2S(s, rhombic) + 2O₂(g) → CaS₂O₄(s)

In the absence of experimental values, estimation methods can be employed to approximate the thermodynamic properties of inorganic salts.[3] These methods often rely on group contribution models or correlations with physical properties like molar volume.[3] It is important to note that such estimated values carry a higher degree of uncertainty than experimentally determined data.

Table 1: Estimated Thermodynamic Data for this compound (CaS₂O₄) Formation at 298.15 K

| Thermodynamic Property | Symbol | Estimated Value (kJ/mol) | Notes |

| Standard Enthalpy of Formation | ΔHf° | Not Available | Direct experimental data is unavailable. Estimation methods, such as those based on group contributions for cations and anions, could be applied but require specific parameters for the dithionate anion.[3] |

| Standard Gibbs Free Energy of Formation | ΔGf° | Not Available | Can be calculated using the equation ΔGf° = ΔHf° - TΔSf° if the enthalpy and entropy of formation are known.[4][5] Direct experimental determination is also possible. |

| Standard Molar Entropy | S° | Not Available | Unlike enthalpy and Gibbs free energy of formation, standard molar entropy is an absolute value.[6][7] It can be estimated from correlations with molar volume or determined from heat capacity measurements at low temperatures.[3] |

Note: The table reflects the current lack of published experimental data. Researchers requiring precise values would need to perform the experimental determinations as outlined in the subsequent sections.

Experimental Protocols for Determining Thermodynamic Data

The determination of thermodynamic properties for a compound like this compound would involve well-established experimental techniques.[8][9]

The standard enthalpy of formation is typically determined using calorimetric methods.[9]

-

Solution Calorimetry: This is a common and accurate method for inorganic salts.[8] The protocol involves measuring the heat changes of a series of reactions that can be combined using Hess's Law to calculate the enthalpy of formation. A potential reaction pathway for this compound could involve:

-

Dissolving calcium metal in a suitable solvent and measuring the enthalpy of solution.

-

Dissolving rhombic sulfur in the same solvent and measuring its enthalpy of solution.

-

Allowing oxygen gas to react in the system and measuring the associated heat change.

-

Dissolving this compound in the same solvent and measuring its enthalpy of solution. By constructing a thermochemical cycle, the enthalpy of formation can be calculated from the measured enthalpy changes of these individual steps.

-

-

Drop Calorimetry: This high-temperature technique can be used to measure the enthalpy content of a sample at different temperatures, which can then be used to derive heat capacity and enthalpy of formation.[10]

The standard Gibbs free energy of formation can be determined through various methods:

-

From ΔHf° and S°: Once the standard enthalpy of formation and the standard molar entropies of the compound and its constituent elements are known, ΔGf° can be calculated using the Gibbs-Helmholtz equation: ΔGf° = ΔHf° - TΔS°.[5][11]

-

Electrochemical Measurements: If a suitable electrochemical cell can be constructed where the formation of this compound is the overall cell reaction, the standard Gibbs free energy of formation can be determined from the measurement of the cell's electromotive force (emf).[12]

-

Solubility Measurements: For sparingly soluble salts, the Gibbs free energy of solution can be determined from the solubility product constant (Ksp). This, combined with the known Gibbs free energies of formation of the constituent ions in solution, can be used to calculate the Gibbs free energy of formation of the solid salt.[13][14]

The standard molar entropy is determined from heat capacity measurements as a function of temperature.

-

Low-Temperature Adiabatic Calorimetry: The heat capacity (Cp) of the substance is measured from a very low temperature (approaching 0 K) up to the desired temperature (e.g., 298.15 K).[3] The standard molar entropy is then calculated by integrating Cp/T with respect to temperature from 0 K to 298.15 K, accounting for the entropies of any phase transitions that occur within this temperature range.[6]

Visualizing the Formation of this compound

The following diagrams illustrate the conceptual frameworks relevant to the thermodynamics of this compound formation.

Caption: Conceptual pathway for the standard enthalpy of formation of this compound.

Caption: Experimental workflow for determining the standard enthalpy of formation using solution calorimetry.

Conclusion